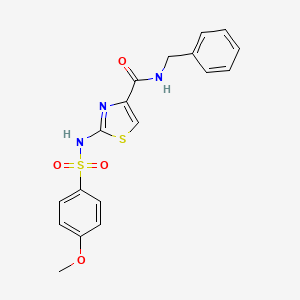

N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar thiazole carboxamide derivatives has been reported in the literature . The process typically involves a multi-step transformation of commercially available compounds. For example, the amino group of the starting compound is often protected by di-tert-butyl dicarbonate, followed by hydrolysis of the ester group to the corresponding acid .Molecular Structure Analysis

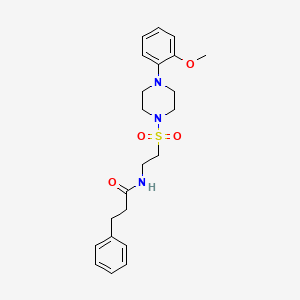

The molecular structure of “N-benzyl-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide” is characterized by the presence of a thiazole ring, a benzyl group, a methoxyphenyl group, a sulfonamido group, and a carboxamide group.Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, have been found to exhibit various biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Aplicaciones Científicas De Investigación

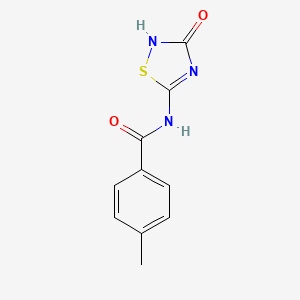

Sulfonamide Derivatives

Sulfonamides have been recognized for their presence in many clinically used drugs, such as diuretics and carbonic anhydrase inhibitors (CAIs), exhibiting a wide range of therapeutic effects including antiglaucoma, antitumor, and antimicrobial activities. A notable trend is the development of sulfonamide CAIs targeting specific isoforms of carbonic anhydrase for their selective therapeutic effects, such as antiglaucoma agents incorporating NO-donating moieties or compounds targeting tumor-associated isoforms CA IX/XII. These findings suggest that sulfonamide derivatives, by virtue of their structural motif, continue to be a rich source for the development of novel therapeutic agents with specific activities (Carta, Scozzafava, & Supuran, 2012).

Benzothiazole Derivatives

The benzothiazole moiety is pivotal in medicinal chemistry, with derivatives displaying a broad spectrum of biological activities. This includes antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, antioxidant, and particularly anticancer activities. Benzothiazole derivatives have been identified as principle moieties in several bioactive compounds and drugs, underscoring their significance in drug discovery and development. The advancement in pharmacological activities of benzothiazole derivatives over recent years highlights their potential as templates for the evaluation of new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-benzyl-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-14-7-9-15(10-8-14)27(23,24)21-18-20-16(12-26-18)17(22)19-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXFWFYUCTXVNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2605216.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2605217.png)

![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)

![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)

![3-[(3-anilino-3-oxopropyl)disulfanyl]-N-phenylpropanamide](/img/structure/B2605238.png)